Cas no 603998-18-1 (β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl)

β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl structure
603998-18-1 structure
Product Name:β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl
Numero CAS:603998-18-1
MF:C43H66O12
MW:774.976954936981
CID:4524231
PubChem ID:21580075
Update Time:2025-04-24

β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl Proprietà chimiche e fisiche

Nomi e identificatori

    • β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl
    • [(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate
    • (2R)-2-((6-((1R,5S)-4-oxo-5-((2E)-pent-2-en-1-yl)cyclopent-2-en-1-yl)hexanoyl)oxy)-3-(((2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)propyl 8-((1R,5S)-4-oxo-5-((2E)-pent-2-en-1-yl)cyclopent-2-en-1-yl)octanoic acid
    • 603998-18-1
    • (2R)-2-({6-[(1R,5S)-4-oxo-5-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-yl]hexanoyl}oxy)-3-{[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propyl 8-[(1R,5S)-4-oxo-5-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-yl]octanoic acid
    • arabidopside A
    • Q27140376
    • CHEBI:73219
    • 1-((1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopent-4-eneoctanoyl)-2-(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopent-4-enehexanoyl)-3-O-beta-D-galactosyl-sn-glycerol
    • Inchi: 1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3
    • Chiave InChI: FXAOGBMUKJMRHB-UHFFFAOYSA-N
    • Sorrisi: CCC=CCC1C(=O)C=CC1CCCCCCCC(OCC(OC(CCCCCC1C(CC=CCC)C(=O)C=C1)=O)COC1OC(CO)C(O)C(O)C1O)=O

Proprietà calcolate

  • Massa esatta: 774.45542754Da
  • Massa monoisotopica: 774.45542754Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 29
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.32
  • Superficie polare topologica: 186Ų
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.